molecular formula C22H26FN3O2S B8340331 4-[(2-Benzothiazolyl)methylamino]-alpha-[(4-fluorophenoxy)methyl]-1-piperidineethanol

4-[(2-Benzothiazolyl)methylamino]-alpha-[(4-fluorophenoxy)methyl]-1-piperidineethanol

Cat. No. B8340331
M. Wt: 415.5 g/mol
InChI Key: HCILMQWHTFQXRD-UHFFFAOYSA-N
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Patent
US05010198

Procedure details

To a stirred solution of 5 parts of 4-[(2-benzothiazolyl)methylamino]-α-[(4-fluorophenoxy)methyl]-1-piperidineethanol in 80 parts of ethanol were added 1.8 parts of (+)-[R-(R*,R*)]-2,3-dihydroxybutanedioic acid while boiling. The product was allowed to crystallize. It was filtered off and dried, yielding 5.5 parts (94%) of (+)-4-[(2-benzothiazolyl)methylamino]-α-[(4-fluorophenoxy)-methyl]-1-piperidineethanol [R-(R*,R*)]-2,3-dihydroxybutanedioate (2:1); mp. 189.1° C. (457).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][NH:11][CH:12]1[CH2:17][CH2:16][N:15]([CH2:18][CH:19]([CH2:21][O:22][C:23]2[CH:28]=[CH:27][C:26]([F:29])=[CH:25][CH:24]=2)[OH:20])[CH2:14][CH2:13]1.[OH:30][CH:31]([CH:35]([OH:39])[C:36]([OH:38])=[O:37])[C:32]([OH:34])=[O:33]>C(O)C>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][NH:11][CH:12]1[CH2:13][CH2:14][N:15]([CH2:18][CH:19]([CH2:21][O:22][C:23]2[CH:24]=[CH:25][C:26]([F:29])=[CH:27][CH:28]=2)[OH:20])[CH2:16][CH2:17]1.[OH:30][CH:31]([CH:35]([OH:39])[C:36]([O-:38])=[O:37])[C:32]([O-:34])=[O:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)CNC2CCN(CC2)CC(O)COC2=CC=C(C=C2)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)C(C(=O)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
It was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)CNC2CCN(CC2)CC(O)COC2=CC=C(C=C2)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%
Name
Type
product
Smiles
OC(C(=O)[O-])C(C(=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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